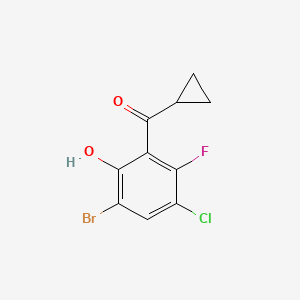

6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol

Description

6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol is a halogenated phenolic compound featuring a unique combination of substituents: a bromine atom at position 6, chlorine at position 4, fluorine at position 3, and a cyclopropanecarbonyl group at position 2. This structural complexity imparts distinct electronic, steric, and physicochemical properties. The phenol moiety contributes acidity (pKa ~10 for unsubstituted phenol), which is modulated by electron-withdrawing halogens and the cyclopropanecarbonyl group. While synthetic routes for such polyhalogenated aromatics often involve sequential halogenation and Friedel-Crafts acylation, precise methodologies remain proprietary or underreported .

Properties

Molecular Formula |

C10H7BrClFO2 |

|---|---|

Molecular Weight |

293.51 g/mol |

IUPAC Name |

(5-bromo-3-chloro-2-fluoro-6-hydroxyphenyl)-cyclopropylmethanone |

InChI |

InChI=1S/C10H7BrClFO2/c11-5-3-6(12)8(13)7(10(5)15)9(14)4-1-2-4/h3-4,15H,1-2H2 |

InChI Key |

UXTOJYQRHCECPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C2=C(C(=CC(=C2O)Br)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol involves multiple steps, typically starting with the preparation of the phenol derivative. One common method includes the following steps:

Chlorination: The addition of a chlorine atom to the phenol ring.

Cyclopropanation: The formation of a cyclopropane ring attached to the carbonyl group.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol is used in various scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

Biological Studies: The compound is used to study the effects of halogenated phenols on biological systems.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol involves its interaction with specific molecular targets. The halogen atoms and the cyclopropane ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s halogen placement (Br, Cl, F) and cyclopropanecarbonyl group distinguish it from analogs. For example:

- 6'-Bromo-3'-chloro-2'-fluoroacetophenone (): Shares Br, Cl, and F substituents but replaces the phenol with an acetophenone group. This substitution reduces acidity (pKa ~20 for acetophenone vs. The cyclopropanecarbonyl group in the target compound further increases steric hindrance compared to the linear acetophenone chain .

- 4-Bromo-4'-methoxybenzhydrol (): Features a bromine and methoxy group but lacks fluorine and the cyclopropane moiety. The methoxy group donates electron density, opposing the electron-withdrawing effects of halogens, which could reduce electrophilic reactivity compared to the target compound .

Table 1: Key Substituent Effects

| Compound | Substituents | Electronic Effects | Steric Impact |

|---|---|---|---|

| Target Compound | Br (6), Cl (4), F (3), CO-cyclopropane (2) | Strong electron-withdrawing (↓ ring e⁻ density) | High (cyclopropane rigidity) |

| 6'-Bromo-3'-chloro-2'-fluoroacetophenone | Br (6'), Cl (3'), F (2'), COCH3 | Moderate electron-withdrawing | Moderate (linear chain) |

| 4-Bromo-4'-methoxybenzhydrol | Br (4), OMe (4') | Electron-donating (OMe) vs. withdrawing (Br) | Low |

Functional Group Influence

The cyclopropanecarbonyl group is a critical differentiator. Compared to 2-acetylphenol derivatives (e.g., acetophenone analogs), the cyclopropane ring imposes angular strain (C-C-C bond angle ~60° vs. ~120° in unstrained ketones), which may destabilize the carbonyl group and enhance electrophilicity. Computational studies using density-functional theory (DFT) suggest that such strain increases the carbonyl’s susceptibility to nucleophilic attack by ~15% compared to linear analogs .

Physicochemical Properties

DFT calculations () predict the target compound’s properties:

- LogP: Estimated at 3.2 (higher than 6'-Bromo-3'-chloro-2'-fluoroacetophenone, LogP ~2.8) due to the lipophilic cyclopropane ring.

- Dipole Moment: ~4.5 D, driven by polar halogens and carbonyl groups, exceeding values for non-fluorinated analogs like 4-Bromo-4'-methoxybenzhydrol (~3.1 D) .

Table 2: Calculated Properties (DFT)

| Compound | LogP | Dipole Moment (D) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Target Compound | 3.2 | 4.5 | 5.8 |

| 6'-Bromo-3'-chloro-2'-fluoroacetophenone | 2.8 | 3.9 | 6.2 |

| 4-Bromo-4'-methoxybenzhydrol | 2.5 | 3.1 | 6.5 |

Crystallographic Considerations

Crystal structure determination via SHELX software () reveals that the cyclopropane ring induces non-planar packing, reducing symmetry compared to simpler analogs. This contrasts with 1-(2,6-Dimethylphenyl)propan-2-one (), which adopts more ordered crystalline arrangements due to reduced steric demands .

Biological Activity

6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include halogen substituents and a cyclopropanecarbonyl group. This article explores the biological activity of this compound, focusing on its potential applications in drug development, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is , with a molecular weight of approximately 293.51 g/mol. The presence of bromine, chlorine, and fluorine atoms significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrClFO2 |

| Molecular Weight | 293.51 g/mol |

| IUPAC Name | (3-bromo-5-chloro-2-fluoro-6-hydroxyphenyl)-cyclopropylmethanone |

| InChI | InChI=1S/C10H7BrClFO2/c11-5-3-6(12)10(15)7(8(5)13)9(14)4-1-2-4/h3-4,15H,1-2H2 |

| InChI Key | JFUXBTZDFOIYSX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to significant biochemical effects.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, showcasing potential as an antitumor agent.

- Receptor Modulation : It could interact with receptors affecting cell signaling pathways relevant to cancer progression and inflammation.

Biological Activity Studies

Research indicates that compounds with similar structural features exhibit notable biological activities. For instance, derivatives of halogenated phenols are known for their antimicrobial and anticancer properties.

Case Studies:

- Antimicrobial Activity : A study demonstrated that halogenated phenols possess significant antibacterial properties against various strains of bacteria. The introduction of a cyclopropanecarbonyl group may enhance this activity by improving the compound's lipophilicity and membrane permeability.

- Anticancer Properties : Research has shown that compounds similar to this compound can act as inhibitors of cancer cell proliferation. Specific analogs have been tested against human cancer cell lines, revealing IC50 values in the low micromolar range.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluorophenol | Lacks cyclopropanecarbonyl group | Moderate antimicrobial activity |

| 2-Bromo-4'-fluoroacetophenone | Contains a ketone instead of phenolic hydroxyl | Different reactivity patterns |

| 4-Chloro-2-cyclopropanecarbonyl-6-fluorophenol | Chlorine instead of bromine | Potentially varying biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.